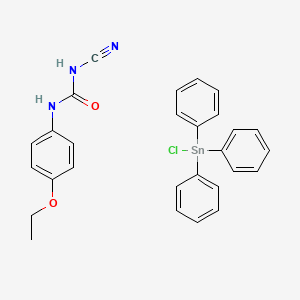

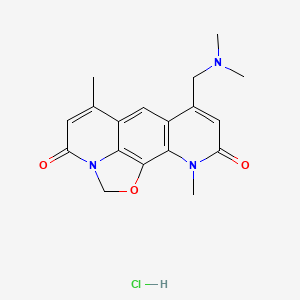

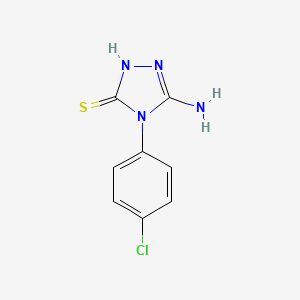

![molecular formula C24H21F4N5O6S2 B10778891 methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)

methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW607049Bは、2-(4-tert-ブチルフェニル)チアゾロ[5,4-b]ピリジンという系統名を有する化学化合物です。ヘテロ環式化合物のクラスに属し、興味深い生物学的特性を示します。この化合物の構造は、tert-ブチルフェニル基と融合したチアゾロピリジン環で構成されています。

2. 製法

合成経路:: GW607049Bは、さまざまな経路で合成することができます。一般的な方法の1つは、適切な前駆体を特定の条件下で環化させることです。例えば、チアゾール前駆体とピリジン誘導体を反応させて、融合環系を形成することができます。

反応条件:: 反応は通常、穏やかな条件下で、適切な触媒と溶媒を用いて行われます。 詳細な合成プロトコルは文献に記載されています .

工業生産:: GW607049Bは、工業規模で広く生産されているわけではありませんが、研究室や製薬会社がさらなる研究のために合成しています。

準備方法

Synthetic Routes:: GW607049B can be synthesized through various routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a thiazole precursor and a pyridine derivative can be reacted to form the fused ring system.

Reaction Conditions:: The reaction typically occurs under mild conditions, using suitable catalysts and solvents. Detailed synthetic protocols are available in the literature .

Industrial Production:: While GW607049B is not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize it for further investigation.

化学反応の分析

GW607049Bは、いくつかのタイプの反応を起こします。

酸化: さまざまな誘導体を形成するために酸化することができます。

置換: tert-ブチル基を他の官能基で置換することができます。

還元: 還元反応により、チアゾール部分またはピリジン部分を変えることができます。

一般的な試薬には、酸化剤(例えば、KMnO₄)、還元剤(例えば、LiAlH₄)、求核剤(例えば、グリニャール試薬)などがあります。

これらの反応から得られる主な生成物には、置換基または官能基が変化した誘導体があります。

4. 科学研究への応用

GW607049Bは、以下のような用途が見出されています。

医薬品化学: 研究者は、その独特の構造と生物学的活性のために、薬物候補としての可能性を探求しています。

生物学的研究: 特定の分子標的に作用し、細胞プロセスに影響を与えます。

ケミカルバイオロジー: 生物学的経路を理解するためのツール化合物として役立ちます。

科学的研究の応用

GW607049B has found applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activity.

Biological Studies: It interacts with specific molecular targets, affecting cellular processes.

Chemical Biology: It serves as a tool compound for understanding biological pathways.

作用機序

GW607049Bの効果の正確な機序は、現在も研究中の分野です。特定のタンパク質や酵素と相互作用し、細胞シグナル伝達経路を調節している可能性があります。その正確な作用機序を明らかにするためには、さらなる研究が必要です。

6. 類似化合物の比較

GW607049Bは、チアゾロピリジン骨格とtert-ブチルフェニル置換基を持つという点で際立っています。類似の化合物には、チアゾール、ピリジン、および関連するヘテロ環が含まれます。 GW607049Bのユニークな特徴の組み合わせが、それを際立たせています。

類似化合物との比較

GW607049B stands out due to its thiazolo-pyridine scaffold and tert-butylphenyl substituent. Similar compounds include thiazoles, pyridines, and related heterocycles. GW607049B’s unique combination of features sets it apart.

特性

分子式 |

C24H21F4N5O6S2 |

|---|---|

分子量 |

615.6 g/mol |

IUPAC名 |

methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C23H17F4N5O3S.CH4O3S/c1-35-22(34)32-20-29-17-9-7-15(11-19(17)30-20)36-14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24;1-5(2,3)4/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34);1H3,(H,2,3,4) |

InChIキー |

MALHTOBQUFIBOB-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F.CS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

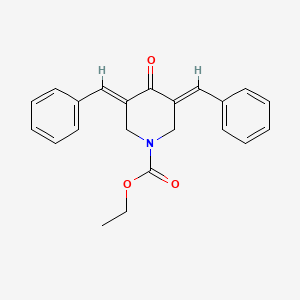

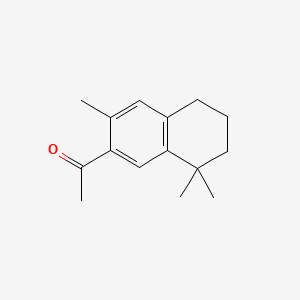

![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)

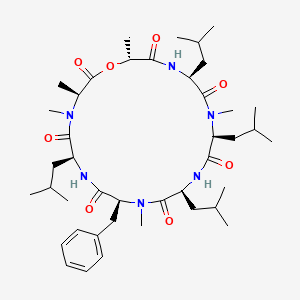

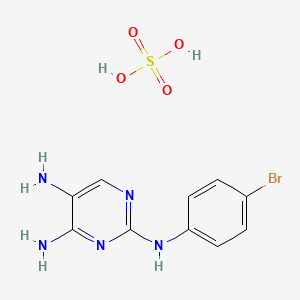

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)

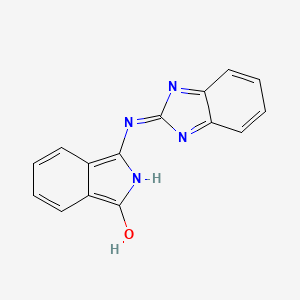

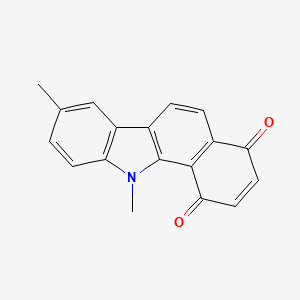

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)

![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)

![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)